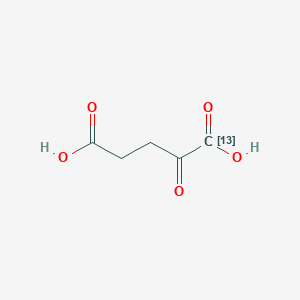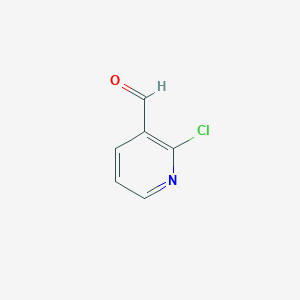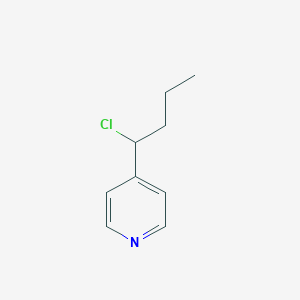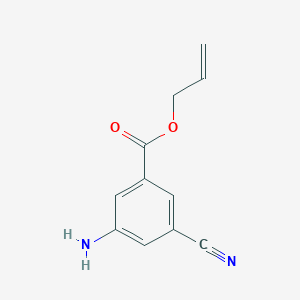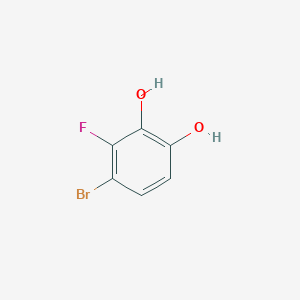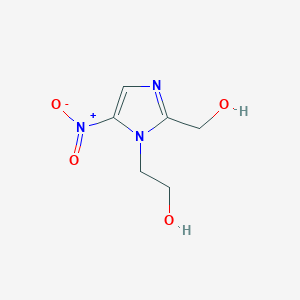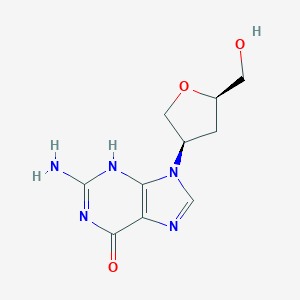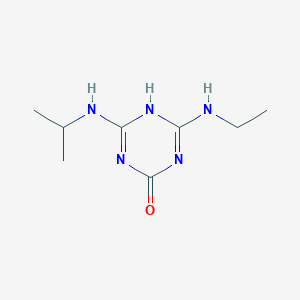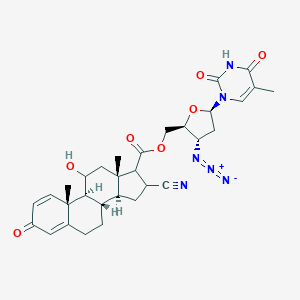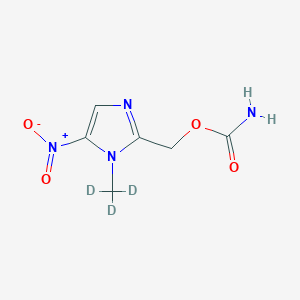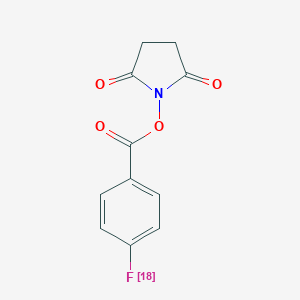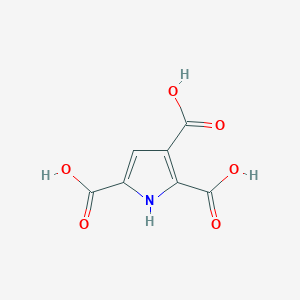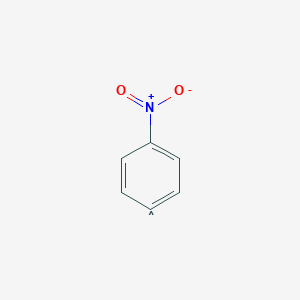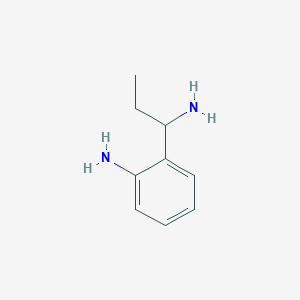
2-(1-Aminopropyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Aminopropyl)aniline, also known as o-APAN, is a chemical compound that belongs to the class of aromatic amines. It is commonly used in scientific research due to its unique properties and potential applications in various fields such as medicine, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of 2-(1-Aminopropyl)aniline is not fully understood. However, studies have shown that it exerts its biological effects through various pathways, including the inhibition of reactive oxygen species (ROS) production, the modulation of pro-inflammatory cytokines, and the activation of antioxidant enzymes. In addition, it has been shown to interact with various cellular targets, including DNA, proteins, and lipids.
Efectos Bioquímicos Y Fisiológicos
2-(1-Aminopropyl)aniline has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative damage and prevent the development of various diseases such as cancer, diabetes, and cardiovascular diseases. In addition, it has been shown to possess anti-inflammatory properties, which can reduce inflammation and alleviate symptoms associated with various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. Furthermore, it has been shown to possess antimicrobial properties, which can inhibit the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1-Aminopropyl)aniline in lab experiments is its relatively simple synthesis method, which yields high purity and yield of the product. In addition, it possesses unique properties that make it a promising candidate for drug development, materials science, and biosensor development. However, one of the main limitations of using 2-(1-Aminopropyl)aniline is its potential toxicity, which can limit its use in certain applications. Therefore, it is important to use caution when handling and using this chemical compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-(1-Aminopropyl)aniline. One of the main directions is the further investigation of its potential applications in drug development, particularly in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In addition, further research is needed to understand the mechanism of action of 2-(1-Aminopropyl)aniline and its interaction with various cellular targets. Furthermore, the development of new synthesis methods and the modification of its chemical structure could lead to the development of new compounds with improved properties and potential applications. Finally, the development of biosensors and electrochemical devices using 2-(1-Aminopropyl)aniline could lead to the development of new diagnostic tools and medical devices.
Conclusion
2-(1-Aminopropyl)aniline is a chemical compound that possesses unique properties and potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been extensively studied for its potential applications in drug development, materials science, and biosensor development. Further research is needed to fully understand its mechanism of action and potential applications. However, caution must be taken when handling and using this chemical compound in lab experiments due to its potential toxicity.
Métodos De Síntesis
The synthesis of 2-(1-Aminopropyl)aniline can be achieved through several methods, including the reduction of 2-nitropropane with iron powder, the reaction of 2-bromo-1-propanol with aniline, and the reductive amination of benzaldehyde with 1-amino-2-propanol. However, the most common method for synthesizing 2-(1-Aminopropyl)aniline is the reduction of 2-nitropropane with iron powder in the presence of an acid catalyst. This method is relatively simple, cost-effective, and yields high purity and yield of the product.
Aplicaciones Científicas De Investigación
2-(1-Aminopropyl)aniline has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development. In addition, it has been used as a building block for the synthesis of various organic compounds, including dyes, polymers, and liquid crystals. Furthermore, 2-(1-Aminopropyl)aniline has been investigated for its potential use in the development of biosensors and electrochemical devices.
Propiedades
Número CAS |
133332-53-3 |
|---|---|
Nombre del producto |
2-(1-Aminopropyl)aniline |
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-(1-aminopropyl)aniline |
InChI |
InChI=1S/C9H14N2/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,8H,2,10-11H2,1H3 |
Clave InChI |
UUZCNFWPRJSBHJ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1N)N |
SMILES canónico |
CCC(C1=CC=CC=C1N)N |
Sinónimos |
Benzenemethanamine, 2-amino-alpha-ethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




